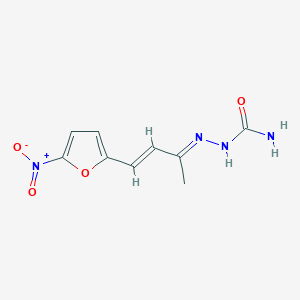
alpha-Methyl-5-nitro-2-furanacrolein semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methyl-5-nitro-2-furanacrolein semicarbazone is a complex organic compound that belongs to the class of heteroaromatic compounds It consists of a furan ring substituted with a nitro group and an acrolein moiety, further modified with a semicarbazone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-5-nitro-2-furanacrolein semicarbazone typically involves the reaction of alpha-Methyl-5-nitro-2-furanacrolein with semicarbazide. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Methyl-5-nitro-2-furanacrolein semicarbazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the furan ring.
Wissenschaftliche Forschungsanwendungen
Alpha-Methyl-5-nitro-2-furanacrolein semicarbazone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-Methyl-5-nitro-2-furanacrolein semicarbazone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the semicarbazone moiety can form stable complexes with metal ions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Methyl-2-furanacrolein: Lacks the nitro and semicarbazone groups, resulting in different chemical properties.
5-Nitro-2-furanacrolein: Similar structure but without the alpha-methyl and semicarbazone modifications.
Uniqueness
Alpha-Methyl-5-nitro-2-furanacrolein semicarbazone is unique due to the presence of both the nitro and semicarbazone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
3455-64-9 |
|---|---|
Molekularformel |
C9H10N4O4 |
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
[(E)-[(E)-4-(5-nitrofuran-2-yl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C9H10N4O4/c1-6(11-12-9(10)14)2-3-7-4-5-8(17-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b3-2+,11-6+ |
InChI-Schlüssel |
CINUUHOYDXCJFA-PDGXAJGZSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)N)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NNC(=O)N)C=CC1=CC=C(O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


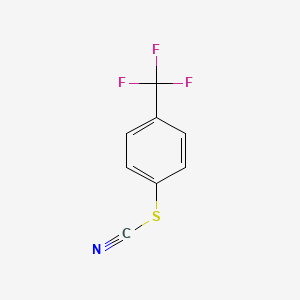
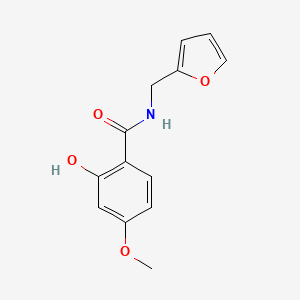
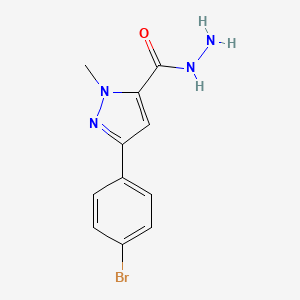

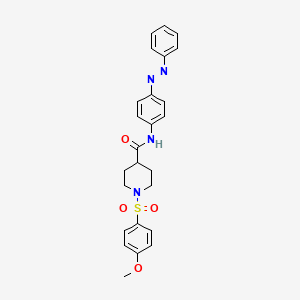
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)
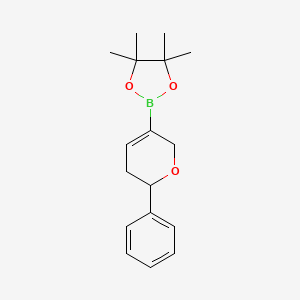
![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)
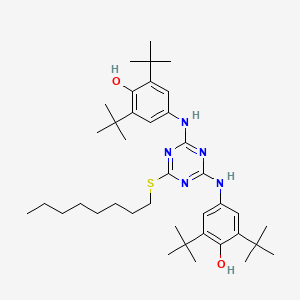

![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)

![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)
